3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
Description
SMILES Notation
The SMILES string COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC encodes the following structural features :
- Methoxy groups : Represented by "COC" and "OC" at positions 3 and 4 of the phenyl ring.
- Pyrazolidine ring : "C2C(CNN2)" denotes a saturated five-membered ring with two nitrogen atoms.
- Oxadiazole core : "C3=NC(=NO3)" specifies the 1,2,4-oxadiazole ring with substituents at positions 3 and 5.
- 4-Bromophenyl group : "C4=CC=C(C=C4)Br" indicates a benzene ring with a bromine atom at the para position.
InChI Key
The InChIKey BEROEEOFTLTSGW-UHFFFAOYSA-N is a hashed version of the full InChI descriptor, enabling rapid database searches . It derives from the compound’s connectivity, stereochemistry, and isotopic composition. The first 14 characters (BEROEEOFTLTSGW) represent the molecular skeleton, while the remaining 8 (UHFFFAOYSA-N) encode protonation and stereochemical details.
Table 2: Structural identifiers
| Identifier Type | Value |
|---|---|
| SMILES | COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC |
| InChIKey | BEROEEOFTLTSGW-UHFFFAOYSA-N |
These identifiers facilitate precise chemical indexing in databases such as PubChem and Chemsrc, ensuring interoperability across computational platforms .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-25-15-8-5-12(9-16(15)26-2)17-14(10-21-23-17)19-22-18(24-27-19)11-3-6-13(20)7-4-11/h3-9,14,17,21,23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEROEEOFTLTSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This compound is part of the oxadiazole family, known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of this compound suggest potential interactions with biological targets that may lead to therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazones with substituted acetophenones in the presence of specific catalysts. Efficient synthesis methods have been reported that yield high purity and good yields of the desired product .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro evaluations against various cancer cell lines such as prostate cancer (PC3), colorectal cancer (HCT-116), and breast cancer (MCF7) have shown promising results. For instance, compounds similar to this compound demonstrated IC50 values less than 25 μM against multiple cancer cell lines . This indicates a strong potential for further development as anticancer agents.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are well-documented. Research has demonstrated that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with similar structures showed minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL against various pathogens . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory and Antioxidant Effects
Oxadiazole compounds have also been investigated for their anti-inflammatory and antioxidant properties. Studies have indicated that these compounds can reduce oxidative stress markers and inflammatory cytokines in various models . This suggests a dual role in managing inflammation and oxidative damage, which is crucial in many chronic diseases.
Case Studies
- Anticancer Efficacy : A study evaluating the efficacy of a series of oxadiazole derivatives revealed that those with specific substitutions exhibited significant cytotoxicity against HeLa cells with IC50 values around 20 μM . This highlights the importance of structural modifications in enhancing biological activity.
- Antimicrobial Screening : In a comparative study, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds structurally related to this compound showed superior activity against Gram-positive bacteria compared to their Gram-negative counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
| Structural Feature | Activity |
|---|---|
| Bromine Substitution | Enhances anticancer activity |
| Dimethoxyphenyl Group | Increases lipophilicity |
| Pyrazolidin moiety | Contributes to antibacterial effects |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For instance, the introduction of the pyrazolidin moiety enhances the compound's ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
-
Antimicrobial Properties :
- Oxadiazole derivatives have shown promise as antimicrobial agents. The compound's structural features allow it to interact with bacterial membranes or inhibit essential enzymes, making it effective against a range of pathogens including both Gram-positive and Gram-negative bacteria . The modification of substituents on the phenyl rings can further enhance its antimicrobial activity.
- Anti-inflammatory Effects :
Material Science Applications
-
Fluorescent Probes :
- The unique electronic properties of oxadiazoles make them suitable for use as fluorescent probes in biological imaging. The compound can be functionalized to develop sensors that respond to environmental changes such as pH variations or the presence of specific ions . These probes can be utilized in real-time monitoring of cellular processes.
-
Organic Light Emitting Diodes (OLEDs) :
- Due to their photophysical properties, oxadiazole derivatives are being explored as materials for OLEDs. The incorporation of this compound into device architectures can improve light emission efficiency and stability . Its ability to form stable thin films enhances its applicability in electronic devices.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized 3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole using a one-pot reaction method that yielded high purity and efficiency. In vitro testing revealed its potential as an anticancer agent against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Testing :
Chemical Reactions Analysis
General Synthetic Methods
The synthesis of 1,2,4-oxadiazoles typically involves several strategies:
-
Amidoxime and Carboxylic Acid Derivatives : A common method involves the reaction of amidoximes with carboxylic acid derivatives under acidic or basic conditions. This method can yield various substituted oxadiazoles depending on the substituents used.
-
1,3-Dipolar Cycloaddition : Another approach is the cycloaddition of nitriles and nitrile oxides, which has been shown to produce oxadiazoles efficiently under mild conditions.
-
Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times and improve yields. For instance, the reaction of aryl-nitriles with hydroxylamine hydrochloride can be performed rapidly with high efficiency using microwave irradiation .
Specific Reactions for 3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
The specific synthesis of the compound involves several key steps:
-
Formation of Pyrazolidin Derivative : The initial step typically includes the synthesis of the pyrazolidin moiety through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
-
Oxadiazole Formation : Following the formation of the pyrazolidin ring, the subsequent cyclization to form the oxadiazole can occur via the amidoxime route or through cycloaddition methods using suitable precursors.
-
Bromination : The introduction of the bromine atom on the phenyl ring can be achieved through electrophilic aromatic substitution methods using bromine or brominating agents under controlled conditions .
Reactivity Studies
The reactivity of this compound has been explored in various contexts:
-
N-Mannich Reaction : The oxadiazole moiety can undergo N-Mannich reactions when treated with formaldehyde and primary amines to yield N-substituted derivatives. This reaction is significant for modifying biological activity .
-
Substitution Reactions : The presence of bromine in the structure allows for further substitution reactions under nucleophilic conditions. For example, nucleophiles such as amines or thiols can react with the brominated site to form new derivatives.
Table 2: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| 3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)... | Anti-cancer | 25 |
| Various Oxadiazole Derivatives | Antibacterial | <10 |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Oxadiazole Isomer | 3-Substituent | 5-Substituent |
|---|---|---|---|
| Target Compound | 1,2,4 | 4-Bromophenyl | Pyrazolidin-4-yl (3,4-dimethoxy) |
| IIIa (Husain et al., 2009) | 1,3,4 | 4-Bromophenyl | 4-Chlorophenyl |
| IIIb (Husain et al., 2009) | 1,3,4 | 4-Bromophenyl | 3,4-Dimethoxyphenyl |
| 4i (Husain et al., 2009) | 1,3,4 | 4-Bromophenyl | 3,4-Dimethoxyphenyl |
Anti-Inflammatory Effects
Compounds IIIa and IIIb (1,3,4-oxadiazoles) demonstrated 59.5% and 61.9% anti-inflammatory activity (carrageenan-induced paw edema), respectively, at 100 mg/kg, comparable to indomethacin (64.3% at 20 mg/kg) . The 3,4-dimethoxyphenyl substitution (IIIb) marginally enhanced activity over 4-chlorophenyl (IIIa).
Analgesic Activity
Compound 4i (1,3,4-oxadiazole with 3,4-dimethoxyphenyl) showed 70.6% analgesic activity, surpassing acetylsalicylic acid (63.2%) .
Ulcerogenic Liability
IIIa and IIIb exhibited low ulcerogenic indices (SI = 0.75 and 0.83), significantly lower than indomethacin (SI = 2.67) . The cyclized oxadiazole structure reduces gastrointestinal toxicity compared to aroylpropionic acid precursors. The target compound’s pyrazolidine group may further mitigate ulcer risk through reduced acid secretion or enhanced mucosal protection.
Q & A
What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Level : Basic (Methodological Synthesis)
Answer :
The compound is synthesized via cyclocondensation reactions involving substituted benzaldehydes and heterocyclic precursors. A validated protocol involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic catalysis (glacial acetic acid), followed by solvent evaporation and filtration . Key optimization parameters include:
- Reaction Time : Extended reflux (≥4 hours) ensures complete cyclization.
- Solvent Choice : Absolute ethanol minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents.
- Purification : Column chromatography with gradients like 10% methanol/dichlorethane removes unreacted intermediates .
- Characterization : Confirm structure via -NMR (e.g., pyrazoline protons at δ 3.86–3.89 ppm) and HRMS (e.g., [M+H]+ at m/z 445.38) .
How do substituents at the 5th position of the oxadiazole ring influence anti-inflammatory and analgesic activity?
Level : Advanced (Structure-Activity Relationships)
Answer :
Substituents like 3,4-dimethoxyphenyl or 4-chlorophenyl at the 5th position enhance activity by modulating electronic and steric effects. For example:
- Anti-inflammatory : 3,4-Dimethoxyphenyl derivatives show 61.9% inhibition (vs. 64.3% for indomethacin) due to improved hydrophobic interactions with COX-2 .
- Analgesic : The same group achieves 70.6% activity (vs. 63.2% for acetylsalicylic acid) via TRPV1 receptor modulation .
Methodological Insight : - Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) in carrageenan-induced edema models.
- Use QSAR models to correlate Hammett σ values or π-hydrophobicity with activity .
How can contradictory data on ulcerogenic liability between parent acids and cyclized derivatives be resolved?
Level : Advanced (Data Contradiction Analysis)
Answer :
Parent aroylpropionic acids (ulcerogenic index = 1.17) exhibit higher gastrointestinal toxicity than cyclized oxadiazoles (index = 0.58–0.83) due to reduced acidity and COX-1 inhibition . To resolve contradictions:
- Assay Design : Compare ulcerogenic indices at equimolar doses (e.g., 60 mg/kg orally).
- Mechanistic Studies : Evaluate COX-1/COX-2 selectivity via enzyme inhibition assays.
- Structural Modifications : Introduce non-acidic groups (e.g., methyl esters) to further reduce toxicity .
What computational strategies are recommended for predicting multi-target pharmacological profiles?
Level : Advanced (Computational Modeling)
Answer :
Integrate molecular docking and dynamics to assess interactions with diverse targets:
- Anti-inflammatory : Dock into COX-2 (PDB: 5KIR) to prioritize substituents with high binding scores.
- Antibacterial : Screen for FabH enzyme inhibition (e.g., Staphylococcus aureus MIC = 12.5 mg/mL) using Glide SP docking .
- Analgesic : Simulate TRPV1 binding (e.g., 3,4-dimethoxyphenyl’s π-cation interactions) with Desmond MD .
How to design experiments evaluating therapeutic potential while balancing efficacy and safety?
Level : Advanced (Translational Research)
Answer :
Adopt a tiered approach:
In Vitro Screening : Prioritize compounds with IC < 10 μM in COX-2 inhibition and >50% analgesic activity .
In Vivo Profiling : Use rat models to assess ED and ulcerogenic indices.
Toxicokinetics : Measure plasma half-life (e.g., HPLC-MS) and tissue distribution in BALB/c mice .
Safety Pharmacology : Conduct hERG channel assays to rule out cardiotoxicity .
What analytical techniques are critical for confirming stereochemical purity in pyrazolidine-oxadiazole hybrids?
Level : Basic (Analytical Chemistry)
Answer :
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- NOESY NMR : Detect spatial proximity of pyrazolidine protons (e.g., H4 and H4’ coupling) to confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for torsion angles) .
How to address discrepancies in antibacterial activity between Gram-positive and Gram-negative strains?
Level : Advanced (Mechanistic Biology)
Answer :
The compound’s limited penetration through Gram-negative outer membranes (e.g., E. coli MIC = 25 mg/mL vs. S. aureus = 12.5 mg/mL) can be addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
